1-(Naphthalen-2-yl)ethanamine HCl
Overview
Description
1-(Naphthalen-2-yl)ethanamine HCl, also known as 2-(2-Naphthyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C12H13N · HCl and a molecular weight of 207.70 g/mol . This compound is characterized by its solid form and is commonly used in various scientific research applications.
Preparation Methods
The synthesis of 1-(Naphthalen-2-yl)ethanamine HCl involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-naphthylacetonitrile with hydrogen chloride in the presence of a reducing agent to yield the desired product . Industrial production methods often involve the use of catalytic hydrogenation and other advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
1-(Naphthalen-2-yl)ethanamine HCl undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, forming various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Naphthalen-2-yl)ethanamine HCl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)ethanamine HCl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)ethanamine HCl can be compared with other similar compounds, such as:
2-(1-Naphthyl)ethylamine hydrochloride: This compound has a similar structure but differs in the position of the naphthyl group, leading to different chemical and biological properties.
1-(6-Methoxy-2-naphthyl)ethanamine hydrochloride: The presence of a methoxy group in this compound results in distinct reactivity and applications.
2-(2-Chloro-phenoxy)-ethylamine hydrochloride:
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
IUPAC Name |
1-naphthalen-2-ylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJSCAQZYGXVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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